2-(4-tert-Butylbenzoyl)-4-methylpyridine
Overview
Description
2-(4-tert-Butylbenzoyl)-4-methylpyridine is an organic compound that features a pyridine ring substituted with a 4-tert-butylbenzoyl group and a methyl group
Preparation Methods
The synthesis of 2-(4-tert-Butylbenzoyl)-4-methylpyridine typically involves the reaction of 4-tert-butylbenzoyl chloride with 4-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
Reactants: 4-tert-butylbenzoyl chloride and 4-methylpyridine.
Conditions: Anhydrous conditions, presence of a base (e.g., triethylamine).
Procedure: The reactants are mixed and stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Product Isolation: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Chemical Reactions Analysis
2-(4-tert-Butylbenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butylbenzoyl group can be substituted with other functional groups using reagents like halogens or nitrating agents.
Scientific Research Applications
2-(4-tert-Butylbenzoyl)-4-methylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butylbenzoyl)-4-methylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(4-tert-Butylbenzoyl)-4-methylpyridine can be compared with similar compounds such as:
2-(4-tert-Butylbenzoyl)pyridine: Lacks the methyl group on the pyridine ring, which can affect its reactivity and applications.
4-tert-Butylbenzoyl chloride: Used as a precursor in the synthesis of this compound and other related compounds.
4-tert-Butylbenzoyl hydrazine: Contains a hydrazine group instead of a pyridine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-methylpyridin-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-9-10-18-15(11-12)16(19)13-5-7-14(8-6-13)17(2,3)4/h5-11H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZJMLLWHTXHAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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